RO5256390

Trace amine-associated receptor 1 Receptor Binding cAMP Assay

RO5256390 is a full TAAR1 agonist with a species-selective profile. Unlike other TAAR1 agonists, it directly binds DAT, inhibiting dopamine uptake without potentiating amphetamine-induced efflux—a clinically meaningful differentiator. Its brain activation pattern recapitulates olanzapine, establishing it as a reference benchmark for antipsychotic drug screening. In vivo, it selectively blocks binge-like palatable food intake (binge-eating disorder model) and induces TAAR1-dependent conditioned place aversion in MALDR mice (aversive/reinforcement model). This quantified pharmacological fingerprint makes RO5256390 a deliberate choice for translational neuroscience and psychiatric drug discovery. No interchangeable substitute exists.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B051736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5256390
Synonyms(4S)-4,5-Dihydro-4-[(2S)-2-phenylbutyl]-2-oxazolamine;  [(4S)-4-((2S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-yl]amine
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC(CC1COC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
InChIKeyIXDKFUBXESWHSL-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO5256390: A Species-Selective TAAR1 Full Agonist with Quantified Binding, Functional Potency, and Dopamine Transporter Activity


RO5256390 is a small-molecule, full agonist of the Trace Amine-Associated Receptor 1 (TAAR1) with a species-selective profile: it is a full agonist at rat, cynomolgus monkey, and human TAAR1, but a partial agonist at mouse TAAR1 [1]. It is an orally available compound that modulates monoaminergic neurotransmission and has been shown to produce brain activation patterns similar to the antipsychotic drug olanzapine . RO5256390 is distinguished by its well-characterized binding affinity (Ki) and functional potency (EC50) across multiple species, as well as its defined selectivity profile against a broad panel of receptors, channels, and transporters .

Why Generic TAAR1 Agonist Substitution Fails: Quantified Divergence in Binding Affinity, Functional Selectivity, and DAT Pharmacology for RO5256390


Generic substitution among TAAR1 agonists is precluded by quantifiable differences in receptor pharmacology and downstream signaling. While multiple compounds target TAAR1, they exhibit divergent species-specific binding affinities, functional efficacies, and unique off-target profiles. For example, the full agonist RO5256390 and the partial agonist RO5263397 share similar in vivo efficacy , but only RO5256390 has been directly compared to RO5166017 and ulotaront for their effects on the dopamine transporter (DAT), revealing agonist-specific, clinically relevant differences in dopamine uptake regulation [1]. Furthermore, TAAR1 agonists differ substantially in their kinetic profiles; ralmitaront (RO6889450) shows slower kinetics and lower efficacy at TAAR1 compared to ulotaront [2]. These data demonstrate that not all TAAR1 agonists are interchangeable, and selecting RO5256390 is a deliberate choice based on its specific, quantified pharmacological fingerprint.

Quantitative Evidence Guide: Differential Pharmacology of RO5256390 vs. In-Class Comparators


Species-Specific Binding Affinity and Potency at TAAR1 for RO5256390

RO5256390 exhibits high-affinity binding and potent functional activation of TAAR1, with values quantified across four species. Its binding affinity (Ki) ranges from 0.9 nM in mouse to 24 nM in monkey, while its functional potency (EC50 for cAMP production) ranges from 1.3 nM to 251 nM across the same species . This provides a defined, multi-species benchmark for in vitro and in vivo studies, in contrast to the partial agonist RO5263397, which is reported to have similar in vivo efficacy but lacks this level of detailed cross-species functional characterization [1].

Trace amine-associated receptor 1 Receptor Binding cAMP Assay

Direct Head-to-Head Comparison of RO5256390 vs. Ulotaront on Dopamine Transporter (DAT) Function

In a direct head-to-head comparison, RO5256390 and ulotaront (SEP-363856) were evaluated for their effects on the dopamine transporter (DAT). RO5256390 was found to directly bind DAT and inhibit dopamine uptake, whereas ulotaront did not bind DAT [1]. Furthermore, pre-treatment of cultured cells and rodent synaptosomes with RO5256390 reduced dopamine uptake by approximately 50%, a TAAR1-dependent effect [1].

Dopamine Transporter DAT Antipsychotic Mechanism

Comparison of RO5256390, RO5166017, and Ulotaront in Amphetamine-Induced Dopamine Efflux

A head-to-head study compared the effects of three TAAR1 agonists—RO5166017, RO5256390, and ulotaront—on amphetamine-induced dopamine efflux. RO5166017 increased amphetamine-induced dopamine efflux in a TAAR1-dependent manner, while neither RO5256390 nor ulotaront had this effect [1]. This indicates a key difference in how RO5256390 modulates the dopamine system compared to the closely related agonist RO5166017.

Dopamine Efflux Amphetamine TAAR1

RO5256390 Dose-Dependently Blocks Binge-Like Eating in Rats Without Affecting Standard Chow Intake

In a rat model of binge-like eating, RO5256390 (1, 3, and 10 mg/kg, i.p.) selectively blocked the self-administration of a highly palatable sugary diet. At 10 mg/kg, it significantly reduced palatable food responding, with a statistically significant difference (p ≤ 0.05) compared to vehicle-treated animals [1]. Crucially, the same doses had no effect on baseline intake or food restriction-induced overeating of standard chow, demonstrating a palatability-selective effect [1].

Binge Eating Food Addiction Palatability

RO5256390 Induces Conditioned Place Aversion in MALDR Mice, Demonstrating Robust Behavioral Effects

In a study using methamphetamine low drinking (MALDR) mice, RO5256390 was found to induce robust conditioned place aversion. This aversive effect, along with hypothermic and locomotor-suppressing effects, was observed only in mice with functional TAAR1, confirming that the behavioral response is mediated specifically through TAAR1 activation [1].

Conditioned Place Aversion Aversive Effects TAAR1

Defined Application Scenarios for RO5256390 Based on Validated In Vitro and In Vivo Evidence


Antipsychotic Drug Discovery: In Vivo Brain Activation Pattern Benchmarking

RO5256390 produces a brain activation pattern reminiscent of the atypical antipsychotic drug olanzapine, as demonstrated in rodent models [1]. This property makes it a valuable tool compound for studying the neurobiological basis of antipsychotic efficacy and for benchmarking new TAAR1-targeted drug candidates against a well-characterized reference standard with a defined in vivo profile.

Investigation of TAAR1-Mediated Regulation of Dopamine Transporter Function

RO5256390's unique profile—directly binding to DAT and reducing dopamine uptake, while not potentiating amphetamine-induced dopamine efflux—establishes it as a critical tool for dissecting the complex, agonist-specific interactions between TAAR1 and the dopamine transporter [1]. This is essential for research aimed at understanding the role of TAAR1 in dopamine homeostasis and for the development of next-generation antipsychotics or treatments for substance use disorders.

Behavioral Pharmacology of Compulsive Eating and Food Addiction

Based on its selective, dose-dependent blockade of binge-like palatable food intake without affecting normal hunger-driven eating [1], RO5256390 is a preferred tool for investigating the neurobiology of compulsive eating, food reward, and the potential of TAAR1 agonism as a novel therapeutic strategy for binge-eating disorder and related conditions. Its well-defined in vivo efficacy provides a clear benchmark for evaluating other compounds in this disease area.

Preclinical Modeling of Aversive Drug Effects and Substance Use Disorders

The robust conditioned place aversion induced by RO5256390 in MALDR mice, a TAAR1-dependent effect [1], positions this compound as a key reagent for studying the aversive properties of drugs and the role of TAAR1 in modulating the reinforcing or aversive effects of psychostimulants. It can serve as a positive control in assays designed to screen for compounds that may alter drug-seeking behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO5256390

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.